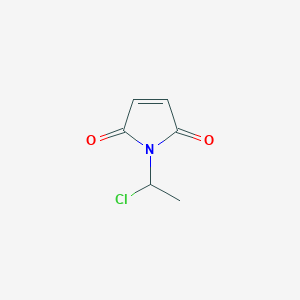
6-Ethyl-7-hydroxychroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants, fungi, and bacteria. They have been widely studied for their potential therapeutic properties, including anticoagulant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the condensation of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, often involves optimizing reaction conditions to maximize yield and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-hydroxy-6-ethyl-3,4-dihydrochromen-2-one-quinone, while reduction of the carbonyl group can produce 6-ethyl-7-hydroxy-3,4-dihydrochroman .
Scientific Research Applications
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be compared with other similar compounds, such as:
7-hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 6-position.
6-methoxycoumarin: Similar structure but has a methoxy group instead of a hydroxyl group at the 7-position.
4-hydroxycoumarin: Lacks the ethyl group and has a hydroxyl group at the 4-position instead of the 7-position.
These comparisons highlight the unique structural features of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, which contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-2-7-5-8-3-4-11(13)14-10(8)6-9(7)12/h5-6,12H,2-4H2,1H3 |
InChI Key |
RFABWMQMLCRBET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)



![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)

![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)



